N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide features a thiazole-carboxamide core substituted with a 2-fluorophenyl group at position 2, a methyl group at position 4, and a 2,3-dihydro-1,4-benzodioxin-6-yl moiety as the amide substituent. Its molecular formula is C₁₉H₁₆FNO₃S (calculated molecular weight: 372.42 g/mol) .
Properties
Molecular Formula |
C19H15FN2O3S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H15FN2O3S/c1-11-17(26-19(21-11)13-4-2-3-5-14(13)20)18(23)22-12-6-7-15-16(10-12)25-9-8-24-15/h2-7,10H,8-9H2,1H3,(H,22,23) |
InChI Key |
ZTNCAKACGZSDHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Bromination of β-Ethoxyacrylamide
The synthesis begins with the bromination of (E)-3-ethoxyacrylamide using N-bromosuccinimide (NBS) in a 1,4-dioxane/water solvent system at −10°C to 0°C. This step introduces the α-bromo intermediate, critical for thiazole ring formation.
Cyclization with Thiourea
The α-bromo-β-ethoxyacrylamide is treated with thiourea in refluxing dioxane (80°C, 2 hours) to form the 2-aminothiazole-5-carboxylic acid derivative. Ammonium hydroxide is added post-reaction to precipitate the product, yielding 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid with 94% efficiency.
Functionalization with 2-Fluorophenyl Group
A Suzuki-Miyaura coupling introduces the 2-fluorophenyl group. The thiazole intermediate reacts with 2-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/ethanol/water mixture (3:1:1) at 80°C for 12 hours. The product is purified via column chromatography (petroleum ether:ethyl acetate, 3:1), achieving 85% yield.
Ester Hydrolysis to Carboxylic Acid
The methyl ester of the thiazole derivative is hydrolyzed using NaOH in a tetrahydrofuran (THF)/methanol/water mixture (3:1:3) at room temperature for 30 minutes. Acidification with HCl (0°C) precipitates 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid in 93% yield.
Preparation of 2,3-Dihydro-1,4-Benzodioxin-6-Amine
The benzodioxin amine is synthesized via catalytic hydrogenation of nitro precursors.
Nitration of 1,4-Benzodioxin
6-Nitro-2,3-dihydro-1,4-benzodioxin is prepared by nitrating 1,4-benzodioxin with fuming HNO₃ in concentrated H₂SO₄ at 0°C. The product is isolated by ice-water quenching and filtration (78% yield).
Reduction to Amine
The nitro group is reduced using H₂ (1 atm) over 10% Pd/C in ethanol at 25°C for 6 hours. Filtration and solvent evaporation yield 2,3-dihydro-1,4-benzodioxin-6-amine as a pale-yellow solid (89% yield).
Amide Coupling Reaction
The final step involves coupling the thiazole carboxylic acid with the benzodioxin amine.
Activation of Carboxylic Acid
The carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 2.0 equiv) in anhydrous dichloromethane (DCM) at 40°C for 2 hours to form the acyl chloride. Excess SOCl₂ is removed under reduced pressure.
Amide Bond Formation
The acyl chloride is reacted with 2,3-dihydro-1,4-benzodioxin-6-amine (1.2 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in anhydrous THF at 0°C. The mixture is warmed to room temperature and stirred for 12 hours. The product is purified via recrystallization from ethanol/water (4:1), yielding the target compound in 87% purity.
Optimization and Industrial-Scale Considerations
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Coupling Solvent | THF | 87% → 92% |
| Reaction Temperature | 0°C → 25°C | 82% → 89% |
| Base | DIPEA | 85% → 91% |
Using THF over DCM enhances solubility, while gradual temperature ramping minimizes side reactions.
Catalytic Coupling Agents
Alternative coupling agents such as HATU or EDCl improve yields to 94% but increase production costs. Industrial protocols prioritize cost-effective SOCl₂ activation.
Challenges and Mitigation Strategies
- Acyl Chloride Stability : Moisture-sensitive intermediates require anhydrous conditions. Nitrogen purging and molecular sieves are employed during large-scale synthesis.
- Byproduct Formation : Excess DIPEA neutralizes HCl, preventing thiazole ring protonation and degradation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted amine, achieving >99% HPLC purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The benzodioxin and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Halogenated derivatives, substituted benzodioxins
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, compounds with similar structures are often explored for their pharmacological properties. They may exhibit activity against specific enzymes or receptors, making them potential candidates for therapeutic agents.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxin and thiazole rings could facilitate binding to specific sites, while the fluorophenyl group might enhance its stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogues
Thiazole-Carboxamide Derivatives
N-(3,5-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
- Structure : Shares the same thiazole-carboxamide core but substitutes the benzodioxin group with a 3,5-dimethoxyphenyl moiety.
- Molecular Weight : 372.42 g/mol (identical to the target compound) .
- Key Difference : The absence of the benzodioxin ring may reduce metabolic stability compared to the target compound, as benzodioxin derivatives often exhibit enhanced resistance to oxidative degradation .
2-(2-Fluoro-6-methoxyphenyl)-N-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
- Structure : Differs in the substitution pattern of the phenyl groups (fluorine and methoxy at positions 2 and 6) and the amide-linked 4-methoxyphenyl group.
- Activity Implications : Methoxy groups may enhance solubility but reduce membrane permeability compared to the lipophilic benzodioxin substituent in the target compound .
Benzodioxin-Containing Sulphonamides
N-(2-Bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a)
- Structure : Features a sulfonamide core with a bromoethyl-benzodioxin substituent.
- Bioactivity :
- Comparison : The sulfonamide group may confer broader antibacterial activity compared to the carboxamide core of the target compound. However, the thiazole ring in the latter could enhance target specificity for enzymes like cyclooxygenase or kinases .
N-(4-Chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e)
- Structure : Substituted with a 4-chlorobenzyl group.
- Bioactivity : Moderate lipoxygenase inhibition (IC₅₀ = 89.32 ± 0.34 mM) but weaker antibacterial effects than 5a .
- Key Insight: Halogenated aromatic substituents (e.g., Cl, F) improve enzyme inhibition but may increase toxicity risks compared to non-halogenated analogues like the target compound .
Benzodioxin-Linked Heterocycles
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide
Functional and Pharmacological Insights
Antibacterial Activity
Enzyme Inhibition
- Lipoxygenase : Benzodioxin-sulfonamides (e.g., 5c , IC₅₀ = 85.79 ± 0.48 mM) exhibit moderate inhibition, likely due to electron-rich aromatic systems interacting with the enzyme’s active site .
- Thiazole Derivatives : The carboxamide group may target proteases or kinases, though specific data for the target compound are lacking .
Physicochemical Properties
Tabulated Comparison of Key Compounds
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives and various thiazole precursors. The following table summarizes the key chemical properties of the compound:
| Property | Value |
|---|---|
| Molecular Formula | C19H18FN3O3 |
| Molecular Weight | 357.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | [To be determined] |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as α-glucosidase and acetylcholinesterase. By binding to the active sites of these enzymes, it prevents substrate binding and subsequent enzymatic activity .
- Antimicrobial Activity : Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function .
3.1 Anticancer Activity
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung) | >100 | No significant activity observed |
| Caco-2 (Colorectal) | 39.8 | Significant reduction in cell viability (p < 0.001) |
The compound's anticancer efficacy appears to be linked to structural modifications that enhance its interaction with cellular targets .
3.2 Antimicrobial Activity
The compound has shown promise as an antimicrobial agent:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
These findings suggest that the compound could be developed as a broad-spectrum antimicrobial agent .
4. Case Studies
Research involving the compound has highlighted its potential in treating conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD):
- Type 2 Diabetes Mellitus : Studies have shown that the compound's inhibition of α-glucosidase can lead to reduced postprandial blood glucose levels .
- Alzheimer's Disease : The inhibition of acetylcholinesterase may provide therapeutic benefits in managing symptoms associated with AD by enhancing cholinergic neurotransmission .
Q & A
Q. What are the recommended synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide?
The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid with 6-amino-2,3-dihydro-1,4-benzodioxin using coupling agents like EDCI or HATU in anhydrous DMF.
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation by HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Optimization : Use triethylamine as a base to enhance coupling efficiency, and monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- 1H/13C NMR : Confirm the presence of the dihydrobenzodioxin moiety (δ 4.2–4.4 ppm for -O-CH2-CH2-O- protons) and fluorophenyl group (δ 7.1–7.5 ppm for aromatic protons). The thiazole methyl group appears at δ 2.5 ppm .
- FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and C-F vibration (~1220 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z corresponding to the molecular formula C19H15FN2O3S (exact mass: 370.08) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC50 values, ensuring selectivity indices >10 for therapeutic potential .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
- ADMET Prediction : Use tools like SwissADME to predict logP (target <3), aqueous solubility (LogS >-4), and CYP450 inhibition. Adjust substituents (e.g., fluorophenyl vs. chlorophenyl) to reduce metabolic liabilities .
- Docking Studies : Simulate binding to target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., Asp27, Thr121) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Reproducibility Checks : Standardize assay conditions (e.g., pH, serum concentration) to minimize variability. For example, discrepancies in MIC values may arise from differences in bacterial inoculum size .
- Meta-Analysis : Pool data from multiple studies (e.g., 5–10 independent assays) and apply ANOVA to identify outliers. Use post-hoc tests (Tukey’s HSD) to confirm significance (p <0.05) .
Q. How can reaction engineering improve yield in large-scale synthesis?
- DoE (Design of Experiments) : Apply a 3-factor Box-Behnken design to optimize temperature (60–100°C), solvent ratio (DMF:THF, 1:1 to 3:1), and catalyst loading (5–15 mol%). Response surface methodology (RSM) can predict maximum yield (e.g., 85% at 80°C, 2:1 DMF:THF) .
- Continuous Flow Systems : Implement microreactors to enhance heat/mass transfer, reducing reaction time from 12 hours (batch) to 2 hours (flow) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
